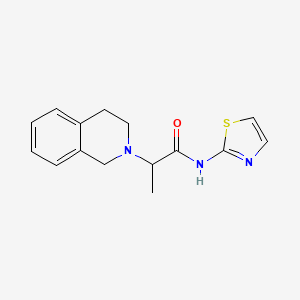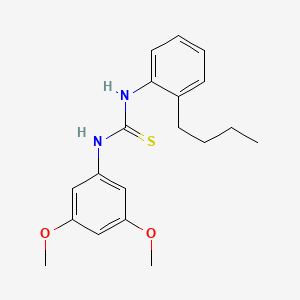![molecular formula C16H24N2O3S B4733081 N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE](/img/structure/B4733081.png)
N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE
Vue d'ensemble
Description
N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is a chemical compound that belongs to the class of sulfonamides It is characterized by the presence of a cycloheptyl group attached to the nitrogen atom and a phenylsulfonyl group attached to the amino group of a propanamide backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE typically involves the reaction of cycloheptylamine with a suitable sulfonyl chloride, such as phenylsulfonyl chloride, under basic conditions. The reaction proceeds through the formation of an intermediate sulfonamide, which is then coupled with a propanamide derivative to yield the final product. Common reagents used in this synthesis include bases like triethylamine or sodium hydroxide, and solvents such as dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, can further optimize the production process. Additionally, purification techniques like recrystallization or chromatography are employed to obtain the compound in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced to remove the sulfonyl group, yielding the corresponding amine.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions typically involve the use of nucleophiles like amines or alcohols in the presence of a base.
Major Products Formed
Oxidation: Sulfone derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted amides or sulfonamides.
Applications De Recherche Scientifique
N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating diseases such as cancer or bacterial infections.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The phenylsulfonyl group can form strong interactions with the active sites of enzymes, leading to inhibition of their activity. Additionally, the cycloheptyl group may enhance the compound’s binding affinity and selectivity towards certain targets. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-CYCLOHEPTYL-3-[(2-NITROPHENYL)AMINO]PROPANAMIDE: Similar structure but with a nitro group instead of a sulfonyl group.
N-CYCLOHEPTYL-3-[(PHENYLCARBAMOYL)AMINO]PROPANAMIDE: Contains a carbamoyl group instead of a sulfonyl group.
Uniqueness
N-CYCLOHEPTYL-3-[(PHENYLSULFONYL)AMINO]PROPANAMIDE is unique due to the presence of the phenylsulfonyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and reactivity, making it suitable for various applications in research and industry.
Propriétés
IUPAC Name |
3-(benzenesulfonamido)-N-cycloheptylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O3S/c19-16(18-14-8-4-1-2-5-9-14)12-13-17-22(20,21)15-10-6-3-7-11-15/h3,6-7,10-11,14,17H,1-2,4-5,8-9,12-13H2,(H,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GTLCROOSOQISOG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)CCNS(=O)(=O)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![isopropyl 2-{[(3,5-dimethyl-4-isoxazolyl)carbonyl]amino}-5-methyl-3-thiophenecarboxylate](/img/structure/B4733025.png)
![7-[2-(4-methoxyphenyl)-2-oxoethoxy]-4-methyl-3-(propan-2-yl)-2H-chromen-2-one](/img/structure/B4733027.png)

![1-[(4-methoxyphenyl)sulfonyl]-N-propyl-4-piperidinecarboxamide](/img/structure/B4733048.png)
![N-(2,4-difluorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]-1,2-hydrazinedicarbothioamide](/img/structure/B4733069.png)
![N-(5-chloro-2-methoxyphenyl)-2-cyano-3-[3-(4-methylphenyl)-1H-pyrazol-4-yl]acrylamide](/img/structure/B4733072.png)
![4-[(2,4-dimethylphenyl)sulfonyl]-N,N-dimethyl-1-piperazinesulfonamide](/img/structure/B4733073.png)
![3-chloro-5-(4-fluorophenyl)-N-[3-(morpholin-4-yl)propyl]-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B4733088.png)
![4-(6-oxo-5,6,7,8-tetrahydro[1,3]dioxolo[4,5-g]quinolin-8-yl)phenyl acetate](/img/structure/B4733089.png)
![N-(5-CHLORO-2-PYRIDYL)-5-METHYL-4-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-3-ISOXAZOLECARBOXAMIDE](/img/structure/B4733102.png)
![2-(4-chlorophenyl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4733109.png)
